Chromone-6-boronic acid pinacol ester
Overview
Description
Scientific Research Applications
Chromatographic Analysis of Pharmaceuticals : This compound is integral to Suzuki coupling and Petasis reactions commonly used in pharmaceutical synthesis. A fast liquid chromatography method was developed to minimize on-column hydrolysis effects, demonstrating its importance in purity analysis of pharmaceutical compounds (Duran, Wu, Mao, & Xu, 2006).
Analytical Challenges in Chromatography : Pinacolboronate esters, like Chromone-6-boronic acid pinacol ester, are widely used in Suzuki coupling for synthesizing complex molecules. Their analysis presents challenges due to their rapid hydrolysis, requiring unconventional approaches for stabilization and separation in chromatography (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).
Photoinduced Borylation : This process, which converts haloarenes directly to boronic acids and esters, is crucial for applications in synthetic organic chemistry and drug discovery. It is a metal- and additive-free method, showcasing the utility of boronic acid pinacol esters in green chemistry (Mfuh, Schneider, Cruces, & Larionov, 2017).
Catalysis in Organic Synthesis : The compound is used in the heterogeneously catalyzed direct synthesis of boronic acid pinacol esters, indicating its role in creating a diverse set of such esters through catalysis (Pandarus, Marion, Gingras, Béland, Ciriminna, & Pagliaro, 2014).
Polymer Synthesis : This compound is used in the synthesis of boronic acid end-functionalized polycaprolactone, showing its utility in polymer science. This synthesis method offers access to boron-terminated polymers, further broadening its applicability in material science (Korich, Walker, Hincke, Stevens, & Iovine, 2010).
Hydroboration of Alkynes : The compound is also used in environmentally friendly hydroboration reactions of alkynes, which are conducted without metal catalysts and under solvent-free conditions. This showcases its role in sustainable chemistry (Gioia, Arnaud, Radix, Walchshofer, Doléans-Jordheim, & Rocheblave, 2020).
Safety And Hazards
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPUBULQFSMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407569 | |
Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromone-6-boronic acid pinacol ester | |
CAS RN |
928773-42-6 | |
Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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